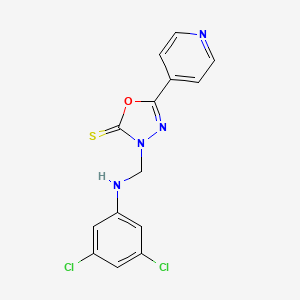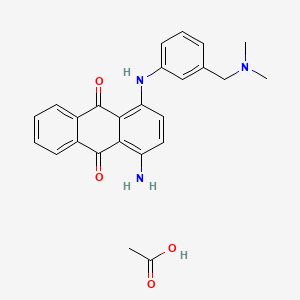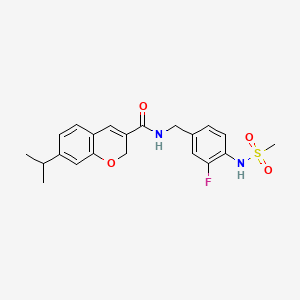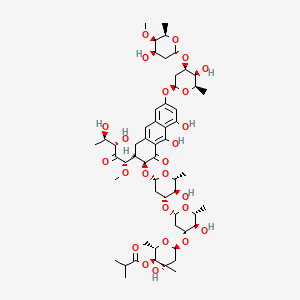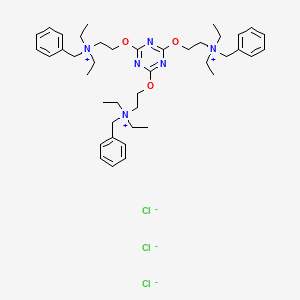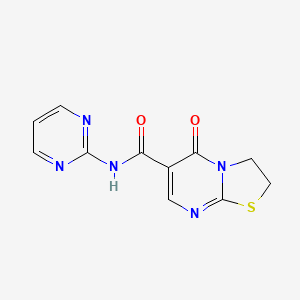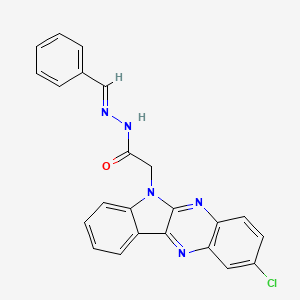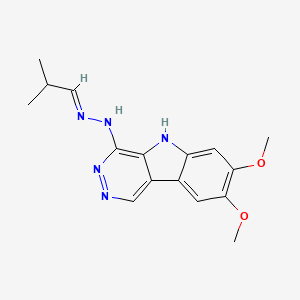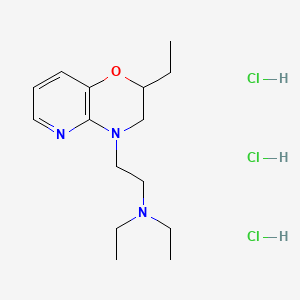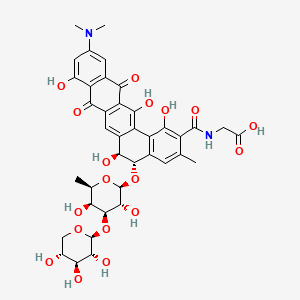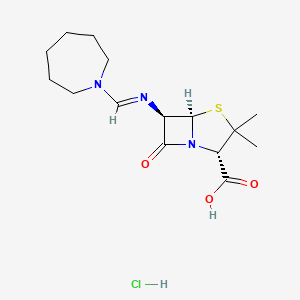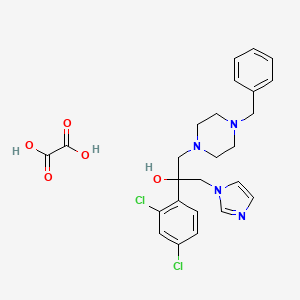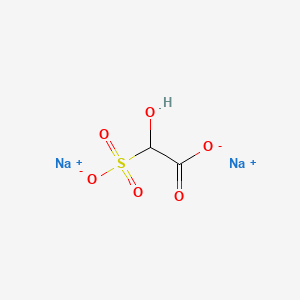
Secofentanyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Secofentanyl is an opioid derivative and an analogue of fentanyl, where the piperidine ring has been cleaved to form an open-chain structure. It is significantly less potent than fentanyl itself but still exhibits a potency 5-6 times greater than morphine in animal tests .
Vorbereitungsmethoden
Secofentanyl can be synthesized through a five-step synthetic approach to various acyclic 1,3-diamines. The process begins with the aminolysis of methyl acetoacetate with methylphenethylamine, followed by a series of reactions including regio and chemoselective g-alkylation, reductive amination, and reductive deoxygenation. The final step involves N-acylation of the diamines with propionyl chloride .
Analyse Chemischer Reaktionen
Secofentanyl undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Secofentanyl has several scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationships of opioid derivatives.
Biology: It is used in pharmacological studies to understand the effects of opioids on biological systems.
Medicine: It is investigated for its potential use as an analgesic, although its lower potency compared to fentanyl limits its clinical applications.
Wirkmechanismus
Secofentanyl exerts its effects by binding to the mu-opioid receptors in the brain and spinal cord. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesic effects. The molecular targets and pathways involved are similar to those of other opioids, including the activation of G-protein coupled receptors and inhibition of adenylate cyclase .
Vergleich Mit ähnlichen Verbindungen
Secofentanyl is compared with other similar compounds such as:
Fentanyl: this compound is less potent than fentanyl but still more potent than morphine.
Benzylfentanyl: Another fentanyl analogue with different structural modifications.
Homofentanyl: Similar to secfentanyl but with variations in the side chain structure.
Diampromide: An opioid analgesic with a different chemical structure but similar pharmacological effects.
This compound’s uniqueness lies in its open-chain structure, which differentiates it from other fentanyl analogues that typically retain the piperidine ring .
Eigenschaften
CAS-Nummer |
253342-66-4 |
|---|---|
Molekularformel |
C22H30N2O |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
N-[4-[methyl(2-phenylethyl)amino]butan-2-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C22H30N2O/c1-4-22(25)24(21-13-9-6-10-14-21)19(2)15-17-23(3)18-16-20-11-7-5-8-12-20/h5-14,19H,4,15-18H2,1-3H3 |
InChI-Schlüssel |
TVSLDWMMAUJGPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(C1=CC=CC=C1)C(C)CCN(C)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


